molecular formula C12H15NO3 B047053 Ethyl 2-[(4-methylbenzoyl)amino]acetate CAS No. 122081-29-2

Ethyl 2-[(4-methylbenzoyl)amino]acetate

Cat. No.: B047053
CAS No.: 122081-29-2
M. Wt: 221.25 g/mol
InChI Key: PQHQYXFXTGCTNZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylbenzoyl)amino]acetate is an organic compound with the molecular formula C12H15NO3. It is known for its unique structure, which includes an ethyl ester group and a 4-methylbenzoyl amide group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-[(4-methylbenzoyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl glycinate hydrochloride with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 2-[(4-methylbenzoyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Ethyl 3-(4-methylphenyl)-3-oxopropanoate
  • Ethyl 3-oxo-3-(4-tolyl)propionate
  • Ethyl benzoylacetate

Comparison: Ethyl 2-[(4-methylbenzoyl)amino]acetate is unique due to its specific structure, which combines an ethyl ester group with a 4-methylbenzoyl amide group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

ethyl 2-[(4-methylbenzoyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHQYXFXTGCTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376992
Record name ethyl 2-[(4-methylbenzoyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122081-29-2
Record name ethyl 2-[(4-methylbenzoyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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